molecular formula C10H18FNO3 B588112 Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 373604-28-5

Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B588112
CAS No.: 373604-28-5
M. Wt: 219.256
InChI Key: XRNLYXKYODGLMI-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18FNO3. It is a piperidine derivative, characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxyl group on the piperidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluorinating agents. One common method includes the following steps:

    Protection of the piperidine nitrogen: The piperidine nitrogen is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

    Fluorination: The protected piperidine is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: The fluorinated intermediate is hydroxylated using appropriate reagents to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of automated systems and reactors ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and lead to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxypiperidine-1-carboxylate: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    Tert-butyl 3-hydroxypiperidine-1-carboxylate: Similar structure but without the fluorine atom, leading to different chemical and biological properties.

    Tert-butyl 3-fluoro-4-aminopiperidine-1-carboxylate:

Uniqueness

Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyl group on the piperidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNLYXKYODGLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955028-88-3, 955029-44-4
Record name (3.4)-cis-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 6.5 mL of an ethanol solution containing 0.49 g of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, 94 mg of sodium borohydride was added under cooling with ice, and the mixture was stirred for 1 hour. The reaction mixture was added with water and ethyl acetate. The organic layer was separated, washed with an aqueous saturated sodium chloride solution, and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to obtain 0.42 g of a colorless oily substance, tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate.
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Synthesis routes and methods II

Procedure details

A solution of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, 2.3 (80 g, 0.368 mol) in THF (800 mL) was treated with L-Selectride (405 mL, 0.405 mol, drop wise) at −78° C. under nitrogen atmosphere. The resulting reaction mixture was stirred for 30 min. at the same temperature, MeOH (45.1 mL, 1.105 mol) 1M NaOH (1104 mL, 1.105 mol) were added and the reaction was allowed to warm to 0° C. The reaction was quenched by drop wise addition of H2O2 (125.1 mL, 1.843 mol). The volatiles were removed under vacuume and diluted with water (500 mL) and methylene chloride (500 mL). After separation, the organic layer was washed brine, dried over Na2SO4 and concentrated in vacuum to provide the desired product tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, 2.4 (63 g, 78%). 1HNMR (CDCl3, 400 MHz): δ 4.70-4.65 (m, 0.5H), 4.58-4.52 (m, 0.5H), 3.99-3.84 (m, 2H), 3.82-3.58 (m, 1H), 3.55-3.27 (m, 1H), 3.18 (brs, 1H), 2.06 (brs, 1H), 1.89-1.70 (m, 2H), 1.47 (s, 9H).
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125.1 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate [van Niel, M. B.; et al.; J. Med: Chem. 1999, 42, 2087-2104] (52.27 g, 241 mmol) was dissolved in anhydrous MeOH (600 mL), cooled to 0° C. and treated in portions with sodium borohydride (37.8 g, 361 mmol) over a 15 minute period. After stirring at 0° C. for 30 minutes, the mixture was stirred at ambient temperature for 4 hours. The mixture was concentrated under reduced pressure and the residue was partitioned between saturated ammonium chloride solution (400 mL) and EtOAc (400 mL). The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with brine (200 mL), dried over Na2SO4, filtered and concentrated to provide the desired product as a thick oil that slowly solidified upon standing (52.7 g).
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